molecular formula C27H22ClN3O2S2 B12467542 N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide

N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B12467542
M. Wt: 520.1 g/mol
InChI Key: RTBGEGLWYWNAAB-UHFFFAOYSA-N
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Description

N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzoxazole and benzothiophene moiety

Preparation Methods

The synthesis of N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of an acid chloride with potassium thiocyanate, followed by the addition of an amine derivative. The reaction conditions often involve the use of solvents like acetonitrile and bases such as triethylamine .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic pathways, leading to reduced cellular activity .

Comparison with Similar Compounds

Similar compounds include N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea and N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide. Compared to these compounds, N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-3-chloro-1-benzothiophene-2-carboxamide exhibits unique properties such as enhanced stability and specific binding affinities .

Properties

Molecular Formula

C27H22ClN3O2S2

Molecular Weight

520.1 g/mol

IUPAC Name

N-[[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C27H22ClN3O2S2/c1-3-15(2)17-10-13-21-20(14-17)30-26(33-21)16-8-11-18(12-9-16)29-27(34)31-25(32)24-23(28)19-6-4-5-7-22(19)35-24/h4-15H,3H2,1-2H3,(H2,29,31,32,34)

InChI Key

RTBGEGLWYWNAAB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

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